LY 301875

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H34N4O10S |

|---|---|

Molecular Weight |

642.7 g/mol |

IUPAC Name |

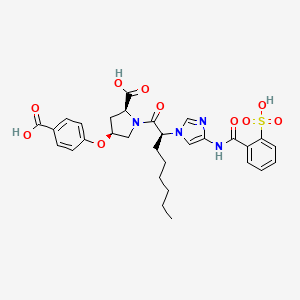

(2S,4S)-4-(4-carboxyphenoxy)-1-[(2S)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C30H34N4O10S/c1-2-3-4-5-9-23(33-17-26(31-18-33)32-27(35)22-8-6-7-10-25(22)45(41,42)43)28(36)34-16-21(15-24(34)30(39)40)44-20-13-11-19(12-14-20)29(37)38/h6-8,10-14,17-18,21,23-24H,2-5,9,15-16H2,1H3,(H,32,35)(H,37,38)(H,39,40)(H,41,42,43)/t21-,23-,24-/m0/s1 |

InChI Key |

HHFYOGBTLFTWQX-XWGVYQGASA-N |

Isomeric SMILES |

CCCCCC[C@@H](C(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)C(=O)O)N3C=C(N=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)O |

Canonical SMILES |

CCCCCCC(C(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)C(=O)O)N3C=C(N=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Profile of LY301875: A Search for a Mechanism of Action

A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant information gap regarding the compound designated as LY301875. At present, there is no discernible body of research detailing its mechanism of action, associated signaling pathways, or quantitative data from experimental studies.

Extensive searches for "LY301875" in established pharmacological databases and clinical trial registries have not yielded specific information for a compound with this identifier. While numerous other compounds with the "LY" prefix, developed by Eli Lilly and Company, are well-documented with distinct therapeutic targets and mechanisms, LY301875 remains conspicuously absent from these records. For instance, compounds such as LY3016859 for chronic pain, LY500307 for schizophrenia, and LY3841136 are associated with specific clinical investigations. However, no such data is available for LY301875.

This lack of information suggests several possibilities:

-

Internal Designation: LY301875 may be an internal codename for a compound that has not yet been disclosed publicly. Pharmaceutical companies often use internal identifiers during early-stage research and development, which may differ from the final designated name.

-

Discontinued (B1498344) Development: The compound may have been discontinued in the early phases of development, prior to extensive publication of its pharmacological profile.

-

Data Unavailability: Research and data pertaining to LY301875 may exist but may not be publicly accessible at this time.

Without any foundational scientific literature or data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways as requested. Further clarification on the identity of LY301875 or the availability of proprietary data would be necessary to proceed with a detailed analysis of its mechanism of action.

An In-depth Technical Guide to the AT1 Receptor Binding Affinity of LY301875

This technical guide provides a detailed overview of the binding affinity of LY301875 for the Angiotensin II Type 1 (AT1) receptor. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes quantitative binding data, outlines a representative experimental protocol for determining receptor affinity, and visualizes key pathways and workflows.

Core Focus: LY301875 and the AT1 Receptor

LY301875 is recognized as a potent and orally active antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] The AT1 receptor, a G protein-coupled receptor (GPCR), is a primary mediator of the physiological and pathophysiological actions of Angiotensin II, playing a crucial role in cardiovascular regulation.[2] Understanding the binding affinity of antagonists like LY301875 is fundamental in the development of therapeutics for conditions such as hypertension.

Quantitative Binding Data

The binding affinity of LY301875 for the AT1 receptor has been quantified, providing insight into its potency. The available data is summarized in the table below.

| Parameter | Value | Units | Notes |

| pKB | 9.6 | The negative logarithm of the antagonist dissociation constant (KB). A higher value indicates greater binding affinity.[1] | |

| KB | 0.251 | nM | Calculated from the pKB value (KB = 10-pKB). Represents the concentration of the antagonist required to occupy 50% of the receptors at equilibrium. |

Experimental Protocol: Radioligand Binding Assay

The determination of AT1 receptor binding affinity for a compound like LY301875 is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the competitor, e.g., LY301875) to displace a radiolabeled ligand that is known to bind to the receptor.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from tissues or cell lines expressing the AT1 receptor (e.g., rat liver membranes).[3][4]

-

Radioligand: A high-affinity radiolabeled AT1 receptor ligand, commonly [125I]Sar1,Ile8-Angiotensin II.[3][4]

-

Unlabeled Competitor: LY301875 at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum manifold system.[5]

-

Scintillation Counter: For measuring radioactivity.

Procedure

-

Membrane Preparation: Homogenize the receptor-expressing tissue or cells in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.[5]

-

Assay Setup: The assay is typically performed in a 96-well plate format.[5]

-

Incubation: To each well, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled competitor (LY301875). Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled AT1 antagonist).

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[5]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of LY301875 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow

AT1 Receptor Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 5. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide to LY 301875: A Potent Angiotensin II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY 301875 is a potent and orally active non-peptide antagonist of the angiotensin II receptor type 1 (AT1). This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed experimental protocols for in vitro and in vivo characterization are presented, along with a summary of its effects on the cardiovascular system. The information compiled herein is intended to serve as a valuable resource for researchers engaged in the study of the renin-angiotensin system and the development of novel cardiovascular therapeutics.

Chemical Structure and Properties

This compound is a synthetic organic molecule with a complex structure designed for high-affinity binding to the AT1 receptor.

Chemical Structure:

A 2D representation of the chemical structure of this compound is available through public chemical databases such as PubChem.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | (2S,4S)-4-(4-carboxyphenoxy)-1-[(2S)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid | PubChem |

| Molecular Formula | C₃₀H₃₄N₄O₁₀S | PubChem |

| Molecular Weight | 642.7 g/mol | PubChem |

| CAS Number | 154668-27-6 | IUPHAR/BPS Guide to PHARMACOLOGY |

| SMILES | CCCCCC--INVALID-LINK--O)OC2=CC=C(C=C2)C(=O)O">C@@HN3C=C(N=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)O | PubChem |

| pKB | 9.6 | MedchemExpress |

Pharmacological Properties

This compound functions as a selective and potent antagonist of the angiotensin II type 1 (AT1) receptor. Its primary mechanism of action involves blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction, aldosterone (B195564) release, and other physiological effects contributing to hypertension.

In Vitro Pharmacology

In Vivo Pharmacology

As an AT1 receptor antagonist, this compound is expected to exhibit antihypertensive effects in vivo by preventing the pressor response to angiotensin II.[2][3][4] Preclinical studies in animal models, such as spontaneously hypertensive rats, are typically employed to evaluate the efficacy and duration of action of such compounds.[5][6][7][8]

Signaling Pathways

The angiotensin II type 1 (AT1) receptor is a G protein-coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a cascade of intracellular signaling events. By blocking this interaction, this compound inhibits these pathways.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro Radioligand Binding Assay for AT1 Receptor

This protocol is a standard method for determining the binding affinity of a compound for the AT1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the AT1 receptor through competitive binding with a radiolabeled ligand.

Materials:

-

Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II

-

Membrane Preparation: Tissues or cells expressing the AT1 receptor (e.g., rat liver membranes, CHO cells transfected with the human AT1 receptor).

-

Test Compound: this compound

-

Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., Losartan).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of this compound.

-

For total binding wells, add only the membrane preparation and radioligand.

-

For non-specific binding wells, add the membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Measurement of Antihypertensive Effect in Conscious Rats

This protocol describes a method to assess the in vivo efficacy of this compound in a relevant animal model of hypertension.

Objective: To evaluate the effect of orally administered this compound on blood pressure in conscious, freely moving spontaneously hypertensive rats (SHR).[5][6][7][8]

Materials:

-

Animals: Adult male Spontaneously Hypertensive Rats (SHR).

-

Test Compound: this compound formulated for oral administration.

-

Vehicle Control: The formulation vehicle without the active compound.

-

Blood Pressure Monitoring System: Telemetry or tail-cuff method.

-

Animal Housing: Individual cages allowing for free movement.

Procedure:

-

Surgically implant telemetry transmitters for continuous blood pressure monitoring or acclimatize the rats to the tail-cuff apparatus.

-

Allow for a recovery period after surgery or a sufficient acclimatization period.

-

Record baseline blood pressure and heart rate for a defined period (e.g., 24-48 hours).

-

Randomly assign rats to treatment groups (vehicle control and different doses of this compound).

-

Administer the test compound or vehicle orally at a specific time each day for the duration of the study.

-

Continuously monitor blood pressure and heart rate throughout the study period.

-

Analyze the data to determine the effect of this compound on systolic, diastolic, and mean arterial pressure, as well as heart rate, compared to the vehicle control group.

-

Plot the time course of the antihypertensive effect to assess the onset and duration of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nitric oxide synthase inhibition accelerates the pressor response to low-dose angiotensin II, exacerbates target organ damage, and induces renin escape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pressor response to angiotensin II is enhanced in aged mice and associated with inflammation, vasoconstriction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced slow-pressor response to angiotensin II in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Study of the Antihypertensive Effect of Laurus nobilis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. storage.imrpress.com [storage.imrpress.com]

- 8. Antihypertensive Effects of Corn Silk Extract and Its Novel Bioactive Constituent in Spontaneously Hypertensive Rats: The Involvement of Angiotensin-Converting Enzyme Inhibition | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis and Derivatives of LY 301875

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, derivatives, and mechanism of action of LY 301875, a potent and selective 5-HT1A receptor ligand. The document details a proposed synthetic pathway for this compound, based on established chemical principles for analogous isoindoline-1,3-dione derivatives. Furthermore, it explores the structure-activity relationships (SAR) of related compounds, presenting quantitative biological data to inform future drug discovery and development efforts. A detailed schematic of the 5-HT1A receptor signaling cascade is provided to contextualize the pharmacological effects of these molecules. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and neuroscience.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological and pathological processes within the central nervous system. Among the numerous 5-HT receptor subtypes, the 5-HT1A receptor has garnered significant attention as a therapeutic target for various neuropsychiatric disorders, including anxiety and depression. This compound, chemically known as 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4,4-dimethyl-1,3-isoindolinedione, is a notable ligand for the 5-HT1A receptor. This guide elucidates the synthetic chemistry of this compound and its derivatives, their biological activities, and the underlying signaling mechanisms.

Synthesis of this compound

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, a plausible and efficient synthetic route can be designed based on the well-established chemistry of N-substituted phthalimides and isoindoline-1,3-diones. The proposed synthesis involves a two-step process, beginning with the formation of an N-substituted 4,4-dimethylphthalimide intermediate, followed by its coupling with 1-(2-methoxyphenyl)piperazine (B120316).

Proposed Synthetic Pathway

The proposed synthesis of this compound is outlined below. This pathway leverages the Gabriel synthesis methodology for the introduction of the ethylamine (B1201723) linker to the phthalimide (B116566) core.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-Chloroethyl)-4,4-dimethylphthalimide (3)

-

Synthesis of N-(2-Hydroxyethyl)-4,4-dimethylphthalimide (2): In a round-bottom flask equipped with a reflux condenser, 4,4-dimethylphthalic anhydride (1 equivalent) is dissolved in a suitable solvent such as glacial acetic acid. To this solution, 2-aminoethanol (1.1 equivalents) is added. The reaction mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield N-(2-hydroxyethyl)-4,4-dimethylphthalimide.

-

Chlorination of N-(2-Hydroxyethyl)-4,4-dimethylphthalimide (2): The dried intermediate 2 (1 equivalent) is suspended in an inert solvent like dichloromethane. Thionyl chloride (1.2 equivalents) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The solvent and excess thionyl chloride are removed under reduced pressure. The crude product, N-(2-chloroethyl)-4,4-dimethylphthalimide (3), is purified by recrystallization.

Step 2: Synthesis of this compound

-

N-Alkylation of 1-(2-Methoxyphenyl)piperazine (4): To a solution of 1-(2-methoxyphenyl)piperazine (1 equivalent) in a polar aprotic solvent such as acetonitrile (B52724) or DMF, a base like potassium carbonate (2-3 equivalents) is added. The mixture is stirred at room temperature for 30 minutes. N-(2-chloroethyl)-4,4-dimethylphthalimide (3) (1.1 equivalents) is then added, and the reaction mixture is heated to reflux for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the inorganic salts are filtered off. The solvent is evaporated under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product, this compound, is then purified by column chromatography on silica (B1680970) gel to afford the final compound.

Derivatives of this compound and Structure-Activity Relationship (SAR)

The isoindoline-1,3-dione scaffold of this compound offers multiple points for chemical modification to explore the structure-activity relationship and optimize pharmacological properties. Key areas for derivatization include:

-

Substitution on the Phthalimide Ring: Introduction of various substituents on the aromatic ring of the isoindoline-1,3-dione moiety can influence lipophilicity, electronic properties, and steric interactions with the receptor.

-

Modification of the Alkyl Linker: The length and nature of the ethyl linker between the phthalimide and piperazine (B1678402) moieties can be altered to probe the optimal distance and flexibility for receptor binding.

-

Substitution on the Phenylpiperazine Moiety: Modifications on the methoxy-substituted phenyl ring of the piperazine can significantly impact affinity and selectivity for the 5-HT1A receptor.

Quantitative Data for this compound Derivatives

The following table summarizes the binding affinities (Ki) of various isoindoline-1,3-dione and related derivatives for the 5-HT1A receptor. This data provides valuable insights into the SAR of this class of compounds.

| Compound ID | R1 (Phthalimide) | R2 (Phenylpiperazine) | Linker Length | Ki (nM) for 5-HT1A |

| This compound Analog 1 | 4,4-dimethyl | 2-methoxy | 2 carbons | Data not available |

| p-MPPI Analog 1 | 6-nitro-3-phenyl | 2-methoxy | 2 carbons | 0.05 |

| p-MPPI Analog 2 | 3-hydroxy-6-iodo-3-phenyl | 2-methoxy | 2 carbons | 0.65 |

| p-MPPI Analog 3 | 6-iodo-3-phenyl | 2-methoxy | 2 carbons | 0.07 |

| Pyrrolidin-2-one 1 | 5-(4-bromophenyl) | 2-methoxy | 2 carbons | 1.09 |

| Pyrrolidin-2-one 2 | 5-(4-iodophenyl) | 2-methoxy | 2 carbons | 2.54 |

| Isoindol-1-one | Unsubstituted | 2-methoxy | 2 carbons | 14.9 |

Data for p-MPPI analogs and other derivatives are from studies on structurally related compounds and serve as a reference for SAR.

Mechanism of Action: 5-HT1A Receptor Signaling

This compound and its derivatives exert their pharmacological effects by acting as ligands at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR) of the Gi/o family. The activation of this receptor initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability.

Signaling Pathway Diagram

The following diagram illustrates the key downstream signaling pathways activated upon 5-HT1A receptor stimulation.

Caption: 5-HT1A receptor signaling cascade.

Key Signaling Events

-

Inhibition of Adenylyl Cyclase: The Gαi subunit of the activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Simultaneously, it inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

-

Regulation of Kinase Pathways: The 5-HT1A receptor can also modulate the activity of other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell growth, survival, and synaptic plasticity.

Conclusion

This technical guide provides a foundational understanding of the synthesis, derivatization, and mechanism of action of this compound and related 5-HT1A receptor ligands. The proposed synthetic route offers a practical approach for the preparation of these compounds, while the compiled biological data and SAR insights can guide the design of novel and more effective therapeutic agents targeting the 5-HT1A receptor. The detailed elucidation of the 5-HT1A signaling pathway provides a crucial framework for understanding the pharmacological effects of these molecules and for the development of future drugs for the treatment of central nervous system disorders.

In-Depth Technical Guide: The Biological Activity of LY301875

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY301875 is a potent and orally active nonpeptide antagonist of the angiotensin II receptor type 1 (AT1). As a key regulator of blood pressure and cardiovascular homeostasis, the renin-angiotensin system (RAS) and specifically the AT1 receptor, are significant targets for therapeutic intervention in hypertension and other cardiovascular diseases. This technical guide provides a comprehensive overview of the biological activity of LY301875, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies. The information presented herein is intended to support further research and development of AT1 receptor antagonists.

Core Mechanism of Action: AT1 Receptor Antagonism

LY301875 exerts its pharmacological effects by selectively binding to and inhibiting the angiotensin II type 1 (AT1) receptor. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand angiotensin II, initiates a signaling cascade leading to vasoconstriction, aldosterone (B195564) secretion, and cellular growth, all of which contribute to increased blood pressure. By competitively blocking the binding of angiotensin II to the AT1 receptor, LY301875 effectively mitigates these downstream effects, leading to vasodilation and a reduction in blood pressure.

Signaling Pathway

The antagonistic action of LY301875 on the AT1 receptor disrupts the canonical Gq/11 protein-mediated signaling pathway. The following diagram illustrates the interruption of this pathway by LY301875.

Quantitative Pharmacological Data

The potency of LY301875 as an AT1 receptor antagonist has been quantified through various in vitro assays. The following table summarizes the key pharmacological parameters.

| Parameter | Value | Description |

| pKB | 9.6 | The negative logarithm of the dissociation constant (KB) of an antagonist. A higher pKB value indicates a higher binding affinity of the antagonist to its receptor. |

| IC50 | Data not available in the public domain | The concentration of an inhibitor required to reduce the response of an agonist by 50%. |

| Ki | Data not available in the public domain | The inhibition constant for a competitive antagonist, representing the concentration at which the antagonist would occupy 50% of the receptors at equilibrium in the absence of the agonist. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of AT1 receptor antagonists like LY301875.

AT1 Receptor Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., LY301875) for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing the human AT1 receptor.

-

Radioligand: [³H]-Angiotensin II or a suitable radiolabeled AT1 antagonist.

-

Test compound: LY301875.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash buffer: Cold assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Prepare serial dilutions of LY301875 in assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of LY301875.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled AT1 receptor antagonist.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the LY301875 concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Vasoconstrictor Response

This in vivo protocol, adapted from studies on similar compounds, assesses the ability of LY301875 to antagonize angiotensin II-induced vasoconstriction in an animal model.

Animal Model:

-

Adult cats of either sex, anesthetized and ventilated.

Surgical Preparation:

-

Anesthetize the animal (e.g., with sodium pentobarbital).

-

Insert catheters into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

Perform a thoracotomy to expose the pulmonary artery.

-

Isolate and cannulate a lobar artery of one lung for controlled blood flow and local drug injection.

Experimental Procedure:

-

Establish a baseline by infusing a stable flow of blood into the cannulated lobar artery.

-

Induce a stable increase in pulmonary vascular tone with a continuous infusion of a vasoconstrictor (e.g., U-46619, a thromboxane (B8750289) A2 mimic).

-

Administer bolus injections of angiotensin II into the lobar artery and record the pressor (vasoconstrictor) response.

-

Administer LY301875 intravenously or directly into the lobar artery.

-

After a suitable equilibration period, repeat the angiotensin II challenge and record the pressor response.

-

Compare the angiotensin II-induced pressor responses before and after the administration of LY301875 to determine its antagonistic effect.

Structure-Activity Relationship (SAR)

The chemical structure of LY301875 is a key determinant of its high affinity and selectivity for the AT1 receptor. While a detailed quantitative structure-activity relationship (QSAR) study is beyond the scope of this guide, it is understood that the specific arrangement of its functional groups allows for optimal interaction with the binding pocket of the AT1 receptor, outcompeting the endogenous ligand, angiotensin II.

Conclusion

LY301875 is a highly potent AT1 receptor antagonist with a clear mechanism of action. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the next generation of cardiovascular therapeutics targeting the renin-angiotensin system. Further studies to fully elucidate its in vivo efficacy, safety profile, and pharmacokinetic properties are warranted to translate its potent in vitro activity into clinical applications.

The Rise and Fall of LY301875: An Angiotensin II Receptor Antagonist

Indianapolis, IN - LY301875, a potent and orally active nonpeptide angiotensin II receptor type 1 (AT1) antagonist, was a promising candidate for the treatment of hypertension developed by Eli Lilly and Company in the 1990s. Despite demonstrating high affinity for the AT1 receptor and efficacy in preclinical models, its development was ultimately discontinued. This in-depth guide explores the discovery, development history, mechanism of action, and the experimental underpinnings of LY301875.

Discovery and Design

The development of LY301875 emerged from a concerted effort in the field of cardiovascular drug discovery to identify nonpeptide antagonists of the angiotensin II receptor. These agents represented a significant advancement over earlier peptide-based inhibitors, offering the potential for oral bioavailability and improved pharmacokinetic profiles. The design of LY301875 was rooted in sophisticated computer-aided molecular design and quantitative structure-activity relationship (QSAR) studies.

Researchers at Eli Lilly systematically explored a series of imidazolyl-substituted octanoic acids to optimize their binding affinity to the AT1 receptor. This rational drug design approach led to the identification of LY301875 as a lead candidate with a pKB value of 9.6, indicating very high receptor binding affinity.

Mechanism of Action

LY301875 functions as a competitive antagonist of the angiotensin II receptor type 1. By selectively blocking this receptor, it prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key hormone in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure and fluid balance. The blockade of the AT1 receptor by LY301875 leads to vasodilation and a subsequent reduction in blood pressure.

digraph "LY301875_Mechanism_of_Action" {

graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1];

edge [fontname="Arial", fontsize=9];

// Nodes

Angiotensinogen [label="Angiotensinogen", fillcolor="#F1F3F4", fontcolor="#202124"];

Renin [label="Renin", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

AngI [label="Angiotensin I", fillcolor="#F1F3F4", fontcolor="#202124"];

ACE [label="ACE", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

AngII [label="Angiotensin II", fillcolor="#F1F3F4", fontcolor="#202124"];

AT1R [label="AT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];

LY301875 [label="LY301875", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Vasoconstriction [label="Vasoconstriction", fillcolor="#FBBC05", fontcolor="#202124"];

Aldosterone [label="Aldosterone Secretion", fillcolor="#FBBC05", fontcolor="#202124"];

BP_Increase [label="Increased Blood Pressure", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges

Angiotensinogen -> Renin [label=""];

Renin -> AngI [label=""];

AngI -> ACE [label=""];

ACE -> AngII [label=""];

AngII -> AT1R [label="Binds to"];

AT1R -> Vasoconstriction;

AT1R -> Aldosterone;

Vasoconstriction -> BP_Increase;

Aldosterone -> BP_Increase;

LY301875 -> AT1R [label="Blocks", style=dashed, color="#EA4335", arrowhead=tee];

}

Figure 2: A high-level overview of the development timeline of LY301875.

Although LY301875 did not reach the market, the research and development efforts that went into its discovery contributed to the broader understanding of angiotensin II receptor antagonism and the design of subsequent antihypertensive agents. The story of LY301875 serves as a case study in the rigorous and often challenging path of drug development.

LY301875: A Technical Guide to Target Selectivity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY301875 is a synthetic compound that has been investigated for its interaction with adrenergic receptors. Understanding the target selectivity and specificity of a compound is paramount in drug development to predict its therapeutic efficacy and potential off-target effects. This technical guide provides a comprehensive overview of the binding affinity and functional activity of LY301875 at its primary target, the β1-adrenergic receptor, as well as its interactions with other adrenergic receptor subtypes. The information presented herein is compiled from publicly available pharmacological data.

Core Target Interaction: β1-Adrenergic Receptor

LY301875 demonstrates a high affinity for the human β1-adrenergic receptor. Its primary mechanism of action is as an antagonist, competitively inhibiting the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to this receptor.

Quantitative Data Summary

The binding affinity of LY301875 for various adrenergic receptors has been determined through radioligand binding assays. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Target Receptor | Ligand | pKi | Assay Type | Species |

| β1-adrenoceptor | LY301875 | 8.8 | Competition | Human |

| β2-adrenoceptor | LY301875 | 6.7 | Competition | Human |

| β3-adrenoceptor | LY301875 | <5 | Competition | Human |

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.

The data clearly indicates that LY301875 is highly selective for the β1-adrenoceptor over the β2- and β3-adrenoceptor subtypes.

Experimental Protocols

The following sections detail the generalized methodologies employed in the key experiments used to characterize the target selectivity and specificity of LY301875.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

Objective: To determine the inhibition constant (Ki) of LY301875 for β-adrenergic receptor subtypes.

Materials:

-

Cell membranes expressing the human β1, β2, or β3-adrenergic receptor.

-

Radioligand: [³H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).

-

Unlabeled competitor: LY301875.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of [³H]-CGP 12177.

-

Increasing concentrations of LY301875 (the competitor).

-

The cell membrane preparation.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of LY301875 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Displacement Binding Assay Workflow

Functional Antagonism Assay (Schild Analysis)

This assay determines the potency of an antagonist by measuring its ability to inhibit the functional response induced by an agonist. A Schild analysis can determine if the antagonism is competitive and provide a pA2 value, which is a measure of the antagonist's affinity.

Objective: To determine the pA2 value for LY301875 at the β1-adrenergic receptor.

Materials:

-

Cells expressing the human β1-adrenergic receptor.

-

Agonist (e.g., Isoproterenol).

-

Antagonist (LY301875).

-

Assay medium (e.g., cell culture medium).

-

Method for measuring a functional response (e.g., cAMP accumulation assay).

-

96-well plates.

Procedure:

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere.

-

Antagonist Pre-incubation: The cells are pre-incubated with various fixed concentrations of LY301875 for a set period.

-

Agonist Stimulation: A cumulative concentration-response curve to the agonist (isoproterenol) is generated in the absence and presence of each concentration of LY301875.

-

Functional Readout: The functional response (e.g., intracellular cAMP levels) is measured at each agonist concentration.

-

Data Analysis (Schild Plot):

-

The dose-ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.

-

For a competitive antagonist, the plot should be a straight line with a slope of 1.

-

The pA2 value is the x-intercept of the regression line, which represents the negative logarithm of the antagonist concentration that produces a dose-ratio of 2.

-

Logical Flow of a Schild Analysis

Signaling Pathway

LY301875, as a β1-adrenergic receptor antagonist, blocks the canonical Gs-protein signaling pathway. Under normal physiological conditions, agonist binding to the β1-adrenoceptor activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a physiological response (e.g., increased heart rate and contractility). By blocking the initial agonist binding, LY301875 prevents this entire cascade.

β1-Adrenergic Receptor Signaling Pathway and Point of Inhibition by LY301875

Conclusion

LY301875 is a potent and highly selective antagonist of the human β1-adrenergic receptor. Its selectivity is demonstrated by the significant difference in its binding affinity for the β1 subtype compared to the β2 and β3 subtypes. The experimental protocols outlined in this guide, namely radioligand displacement binding assays and functional antagonism studies with Schild analysis, are standard and robust methods for characterizing the selectivity and specificity of such compounds. This detailed understanding of LY301875's pharmacological profile is crucial for its potential development and application in a research or therapeutic context.

The Structure-Activity Relationship of LY301875: An In-Depth Technical Guide for Researchers

An overview of the potent and selective AT1 receptor antagonist, LY301875, detailing its structure-activity relationship, experimental protocols, and the associated signaling pathways.

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of LY301875, a potent and orally active non-peptide antagonist of the angiotensin II receptor type 1 (AT1). Developed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions governing the antagonistic activity of LY301875 and its analogs, supported by detailed experimental methodologies and visual representations of key biological processes.

Core Compound Profile: LY301875

LY301875, with the chemical name (2S,4S)-4-(4-carboxyphenoxy)-1-[(2S)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid, is a highly potent AT1 receptor antagonist with a reported pKB value of 9.6. Its complex structure, featuring a pyrrolidine (B122466) core, a biphenyl-mimicking imidazole (B134444) moiety, and several key functional groups, has been the subject of extensive research to understand the structural requirements for high-affinity binding to the AT1 receptor.

Structure-Activity Relationship (SAR) Studies

The development of potent AT1 receptor antagonists like LY301875 has been guided by extensive SAR studies. These investigations have systematically modified the core scaffold and its substituents to probe the key interactions with the receptor binding pocket. While specific SAR data for a broad series of LY301875 analogs is not extensively published in a single source, the general principles for non-peptide AT1 antagonists, particularly those sharing its key structural motifs, are well-established.

The key structural components of LY301875 and their contributions to its activity are:

-

Pyrrolidine Core: This rigid cyclic scaffold provides a defined orientation for the crucial substituents to interact with the receptor. The stereochemistry of the pyrrolidine ring is critical for optimal binding.

-

Acyl Group: The octanoyl chain attached to the pyrrolidine nitrogen explores a hydrophobic pocket within the receptor. Studies on related pyrrolidine derivatives have shown that the length and nature of this acyl chain are crucial for receptor interaction, with a valeric (pentanoyl) chain being optimal in some series.[1][2]

-

Imidazole Ring: This heterocycle acts as a bioisostere for the C-terminal carboxylic acid of angiotensin II and is a common feature in many potent AT1 antagonists. It engages in key hydrogen bonding and ionic interactions within the receptor.

-

Biphenyl (B1667301) Mimic: The substituted phenyl group attached to the imidazole mimics the biphenyl moiety found in "sartan" drugs. This part of the molecule is essential for high-affinity binding, likely through hydrophobic and aromatic interactions. The acidic group (sulfobenzoyl) on this phenyl ring is critical for anchoring the ligand in the binding site.

-

Carboxylic Acid Groups: The two carboxylic acid moieties, one on the pyrrolidine ring and the other on the phenoxy group, are crucial for interacting with basic residues in the AT1 receptor, forming salt bridges that significantly contribute to the binding affinity.

Quantitative SAR Data

While a comprehensive table for LY301875 analogs is not publicly available, the following table summarizes the general SAR principles for key modifications in related non-peptide AT1 antagonists.

| Modification | Position/Moiety | Observation | General Impact on Activity |

| Chain Length | Acyl group on pyrrolidine | Optimal length of 4-6 carbons is often observed. | Potency |

| Acidic Group | Biphenyl mimic | A tetrazole or a carboxylic acid is generally required for high affinity. | Potency & Oral Bioavailability |

| Substitution | Imidazole ring | Small alkyl groups can be tolerated, but larger groups are often detrimental. | Potency & Selectivity |

| Stereochemistry | Pyrrolidine ring | The specific stereoisomer is crucial for correct orientation in the binding pocket. | Potency |

Experimental Protocols

The determination of the biological activity of LY301875 and its analogs relies on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

AT1 Receptor Binding Assay (Radioligand Displacement)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the AT1 receptor.

Objective: To determine the binding affinity (Ki or IC50) of test compounds for the AT1 receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human AT1 receptor (e.g., CHO-hAT1 cells).

-

Radioligand: [³H]-Candesartan or ¹²⁵I-Sar¹-Ile⁸-Angiotensin II.

-

Test compounds (e.g., LY301875 and its analogs).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO-hAT1 cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

Test compound at various concentrations.

-

Radioligand at a concentration near its Kd.

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of a test compound to inhibit the functional response (e.g., intracellular calcium release) induced by angiotensin II.

Objective: To determine the functional potency (pA2 or IC50) of test compounds as AT1 receptor antagonists.

Materials:

-

Cells stably expressing the human AT1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Angiotensin II (agonist).

-

Test compounds.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescent plate reader with an injection system.

Procedure:

-

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Incubation: Wash the cells and incubate with various concentrations of the test compound for a predetermined time.

-

Agonist Stimulation: Place the plate in the fluorescent plate reader and measure the baseline fluorescence. Inject a solution of angiotensin II (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

-

Fluorescence Measurement: Monitor the change in fluorescence intensity over time.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the angiotensin II-induced calcium mobilization (IC50). The pA2 value can be calculated from Schild analysis if multiple agonist concentrations are used.

Signaling Pathways and Experimental Workflows

The antagonism of the AT1 receptor by LY301875 blocks the downstream signaling cascades initiated by angiotensin II. Understanding these pathways is crucial for comprehending the therapeutic effects of this compound.

AT1 Receptor Signaling Pathway

Angiotensin II binding to the AT1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various physiological responses, including vasoconstriction, aldosterone (B195564) secretion, and cell growth.

Caption: AT1 Receptor Signaling Pathway and Inhibition by LY301875.

Experimental Workflow for SAR Studies

The process of conducting SAR studies for novel AT1 receptor antagonists follows a structured workflow, from initial compound design to in vivo evaluation.

Caption: General Experimental Workflow for SAR Studies.

Conclusion

LY301875 represents a significant achievement in the rational design of potent and selective non-peptide AT1 receptor antagonists. Its structure embodies the key pharmacophoric features required for high-affinity binding, and the understanding of its SAR continues to guide the development of new therapeutics for cardiovascular diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in the field of drug discovery and development.

References

In-Depth Technical Review of LY301875 Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available research on LY301875, a potent and orally active angiotensin II receptor type 1 (AT1) antagonist. This document synthesizes key data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a valuable resource for professionals in the field of drug discovery and development.

Core Compound Data: LY301875

LY301875 has been identified as a high-affinity antagonist for the angiotensin II type 1 (AT1) receptor, a key component in the renin-angiotensin system which plays a crucial role in regulating blood pressure and cardiovascular homeostasis.

Quantitative Data Summary

The primary quantitative measure of LY301875's potency comes from its pKB value, which is a logarithmic measure of the binding affinity of an antagonist. A higher pKB value indicates a higher binding affinity.

| Compound | Target Receptor | pKB | Oral Bioavailability | Reference |

| LY301875 | Angiotensin II Type 1 (AT1) | 9.6 | Yes | [1] |

Experimental Protocols

While the specific, detailed experimental protocol for the determination of LY301875's pKB is not publicly available in its entirety without access to the full text of the primary publication, a representative protocol for a competitive radioligand binding assay for an AT1 receptor antagonist can be constructed based on standard methodologies in the field.

Representative Experimental Protocol: AT1 Receptor Competitive Binding Assay

This protocol outlines the general steps involved in determining the binding affinity of a test compound like LY301875 to the AT1 receptor using a radioligand binding assay.

1. Membrane Preparation:

-

Membranes are prepared from cells or tissues endogenously expressing or transfected with the human AT1 receptor.

-

The tissue or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II) is used.

-

Increasing concentrations of the unlabeled test compound (LY301875) are added to compete with the radioligand for binding to the AT1 receptor.

-

The reaction mixture, containing the membranes, radioligand, and test compound, is incubated at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard AT1 antagonist (e.g., Losartan).

3. Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using a non-linear regression analysis to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

The IC50 value is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The pKB is then calculated as the negative logarithm of the Ki.

Visualizations: Signaling Pathways and Workflows

To better illustrate the context of LY301875's mechanism of action and the process of its discovery, the following diagrams are provided.

Angiotensin II AT1 Receptor Signaling Pathway and Antagonism

Caption: Angiotensin II binds to the AT1 receptor, initiating a signaling cascade that leads to vasoconstriction. LY301875 acts as an antagonist, blocking this binding and subsequent signaling.

Experimental Workflow: GPCR Antagonist Drug Discovery

Caption: A generalized workflow for the discovery and preclinical development of a GPCR antagonist like LY301875.

This guide provides a foundational understanding of LY301875 based on the currently available scientific literature. Further in-depth analysis would require access to the full-text primary research articles.

References

Methodological & Application

Application Notes and Protocols for LLY-301875 (LLY-507) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of LY-301875, also known as LLY-507, in cell culture experiments. LLY-507 is a potent and selective small molecule inhibitor of the protein-lysine N-methyltransferase SMYD2 (SET and MYND domain-containing protein 2).[1] SMYD2 is a key enzyme that methylates both histone and non-histone proteins, playing a crucial role in gene regulation and cell signaling.[2] Dysregulation of SMYD2 has been implicated in various cancers, making it an attractive therapeutic target.[2]

One of the primary non-histone targets of SMYD2 is the tumor suppressor protein p53.[3][4] SMYD2-mediated methylation of p53 at lysine (B10760008) 370 leads to the repression of p53's transcriptional activity and a subsequent decrease in p53-mediated apoptosis.[3][4][5] By inhibiting SMYD2, LLY-507 can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][6]

These notes offer detailed protocols for assessing the effects of LLY-507 on cancer cell proliferation and for analyzing the downstream effects on the SMYD2-p53 signaling pathway.

Data Presentation

Table 1: In Vitro Efficacy of LLY-507 in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of LLY-507 in different cancer cell lines, as determined by cell viability assays. These values demonstrate the dose-dependent anti-proliferative effect of the compound.

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | 3-4 days | ~1.5 | [7] |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | 7 days | ~0.3 | [7] |

| Multiple HCC Lines | Hepatocellular Carcinoma | 3-7 days | Not time-dependent | [7] |

| MDA-MB-231 | Breast Cancer | 3-4 days | >5-fold higher than 7-day | [7] |

| A549 | Non-Small Cell Lung Cancer | 48 hours | 2.13 µg/mL (~3.7 µM) | [8][9][10] |

| A549 | Non-Small Cell Lung Cancer | 72 hours | 0.71 µg/mL (~1.2 µM) | [8][9][10] |

| Ovarian Cancer Lines | Ovarian Cancer | Not specified | 1.77 - 2.90 | [8] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay methodology.

Experimental Protocols

Cell Proliferation and Viability Assays

Two common methods for assessing the effect of LLY-507 on cell proliferation and viability are the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT assay.

a. CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[11][12]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µl (for 96-well plates) or 25 µl (for 384-well plates) of complete culture medium.[15]

-

Include wells with medium only for background measurements.[15]

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of LLY-507 in complete culture medium from your stock solution.

-

Add the desired concentrations of LLY-507 to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

Incubate the plate for the desired treatment duration (e.g., 3, 4, or 7 days).[16]

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[14][15]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[15]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µl of reagent to 100 µl of medium).[14][15]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14][15]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]

-

-

Data Acquisition:

-

Measure the luminescence using a luminometer.[17]

-

Subtract the background luminescence (from medium-only wells) and normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

-

b. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

LLY-507 (stock solution prepared in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader capable of measuring absorbance at 570 nm.

Protocol:

-

Cell Seeding:

-

Seed 1 x 10^4 cells per well in a 96-well plate in 100 µl of complete culture medium.[18]

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Assay Procedure:

-

After the incubation period, add 10-20 µl of MTT solution to each well.[18]

-

Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[18]

-

Carefully remove the medium containing MTT.[18]

-

Add 100-130 µl of solubilization solution to each well to dissolve the formazan crystals.[18]

-

Incubate for an additional 15 minutes at 37°C with shaking.[18]

-

-

Data Acquisition:

-

Measure the absorbance at 492 nm or 570 nm using a microplate reader.[18]

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot Analysis of p53 Methylation

This protocol allows for the detection of changes in the methylation status of p53 at lysine 370 following treatment with LLY-507.

Materials:

-

Cancer cell lines (e.g., HEK293 cells transiently transfected with FLAG-SMYD2 and FLAG-p53)[7]

-

LLY-507

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors[19]

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes[19]

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)[19]

-

Primary antibodies:

-

Anti-p53 (for total p53)

-

Anti-mono-methyl-p53 (Lys370)

-

Loading control antibody (e.g., β-actin or GAPDH)[19]

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate[19]

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells and treat with a concentration range of LLY-507 (e.g., 0-2.5 µM) for a specified time (e.g., 28 hours).[13]

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer.[19]

-

Incubate on ice for 30 minutes with occasional vortexing.[19]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.[19]

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[19]

-

Incubate the membrane with the primary antibodies (anti-p53, anti-mono-methyl-p53 (Lys370), and loading control) overnight at 4°C.[19]

-

Wash the membrane three times with TBST for 10 minutes each.[19]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.[19]

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the levels of methylated p53 to total p53 and the loading control.

-

Mandatory Visualization

SMYD2-p53 Signaling Pathway

References

- 1. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Repression of p53 activity by Smyd2-mediated methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysine methyltransferase Smyd2 suppresses p53-dependent cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Smyd2 conformational changes in response to p53 binding: role of the C‐terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SMYD2 suppresses p53 activity to promote glucose metabolism in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissecting the Role of SMYD2 and Its Inhibitor (LLY-507) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dissecting the Role of SMYD2 and Its Inhibitor (LLY-507) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. ch.promega.com [ch.promega.com]

- 15. promega.com [promega.com]

- 16. researchgate.net [researchgate.net]

- 17. Luminescent cell viability assay [bio-protocol.org]

- 18. MTT (Assay protocol [protocols.io]

- 19. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vitro Assay Development of LY301875, an Angiotensin II Receptor Type 1 (AT1) Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY301875 is a potent and orally active antagonist of the Angiotensin II Receptor Type 1 (AT1), a G protein-coupled receptor (GPCR) that plays a critical role in the regulation of blood pressure and cardiovascular homeostasis.[1] Angiotensin II, upon binding to the AT1 receptor, initiates a signaling cascade that leads to vasoconstriction, inflammation, and cellular proliferation.[2] By competitively inhibiting the binding of Angiotensin II to the AT1 receptor, LY301875 effectively blocks these downstream effects, making it a valuable tool for research in cardiovascular diseases.[2]

These application notes provide detailed protocols for the in vitro characterization of LY301875, including receptor binding and functional assays to determine its potency and mechanism of action.

AT1 Receptor Signaling Pathway

The AT1 receptor primarily couples to the Gq/11 family of G proteins.[3] Upon activation by an agonist like Angiotensin II, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger in various cellular responses.[4][5]

Data Presentation

The following tables summarize hypothetical quantitative data for LY301875 in various in vitro assays.

Table 1: Radioligand Binding Assay

| Compound | Radioligand | IC50 (nM) | Ki (nM) |

| LY301875 | 125I-[Sar1, Ile8]Angiotensin II | 2.5 | 1.2 |

| Losartan | 125I-[Sar1, Ile8]Angiotensin II | 15.8 | 7.6 |

Table 2: Functional Assays

| Assay | Cell Line | Agonist | LY301875 IC50 (nM) |

| Calcium Mobilization | HEK293 (hAT1R) | Angiotensin II | 5.2 |

| IP-One HTRF | CHO (hAT1R) | Angiotensin II | 4.8 |

Experimental Protocols

Protocol 1: AT1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of LY301875 to the human AT1 receptor.[2][6][7]

Materials:

-

Cell membranes from HEK293 cells stably expressing the human AT1 receptor.

-

Radioligand: 125I-[Sar1, Ile8]Angiotensin II.

-

LY301875 and a reference antagonist (e.g., Losartan).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

-

GF/C glass fiber filters.

-

Scintillation fluid and vials.

Procedure:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of 125I-[Sar1, Ile8]Angiotensin II (at a final concentration close to its Kd), and 50 µL of LY301875 at various concentrations.

-

Add 100 µL of the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate for 60 minutes at 25°C with gentle agitation.

-

Terminate the reaction by rapid filtration through GF/C filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM Angiotensin II).

-

Calculate the specific binding and determine the IC50 value for LY301875 by non-linear regression analysis.

Protocol 2: Calcium Mobilization Assay

This functional assay measures the ability of LY301875 to inhibit Angiotensin II-induced intracellular calcium release.[8][9][10]

Materials:

-

HEK293 cells stably expressing the human AT1 receptor.

-

Fluo-4 AM calcium indicator dye.

-

LY301875.

-

Angiotensin II.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Procedure:

-

Seed HEK293-hAT1R cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's protocol (typically 1 hour at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Add various concentrations of LY301875 to the wells and incubate for 15-30 minutes at room temperature.

-

Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

Add a pre-determined EC80 concentration of Angiotensin II to all wells simultaneously.

-

Measure the fluorescence intensity before and after the addition of Angiotensin II.

-

Calculate the inhibition of the calcium response by LY301875 and determine the IC50 value.

Protocol 3: IP-One HTRF Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, as a measure of Gq-coupled receptor activation.[11][12][13]

Materials:

-

CHO cells stably expressing the human AT1 receptor.

-

IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody).

-

LY301875.

-

Angiotensin II.

-

Cell stimulation buffer.

Procedure:

-

Seed CHO-hAT1R cells in a 384-well plate.

-

Add various concentrations of LY301875 to the cells.

-

Add a pre-determined EC80 concentration of Angiotensin II to stimulate the cells and incubate for the recommended time (e.g., 30 minutes at 37°C).

-

Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate).

-

Incubate for 1 hour at room temperature.

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the HTRF ratio and determine the IC50 value for LY301875 based on the inhibition of the Angiotensin II-induced IP1 accumulation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 13. news-medical.net [news-medical.net]

Application Notes and Protocols: LY 301875 Dose-Response Curve Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 301875 is a potent and orally active nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor. As a key regulator of the renin-angiotensin system (RAS), the AT1 receptor is a significant therapeutic target for cardiovascular diseases such as hypertension. This compound selectively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction, inflammation, and cellular proliferation. These application notes provide a comprehensive overview of the dose-response analysis of this compound, including its binding affinity, relevant signaling pathways, and detailed protocols for its in vitro characterization.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory activity of this compound on the AT1 receptor is typically quantified through competitive binding assays. The potency of this compound is represented by its pKB value, which is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB value indicates a greater binding affinity.

| Parameter | Value | Description |